Triethylene Glycol

Description

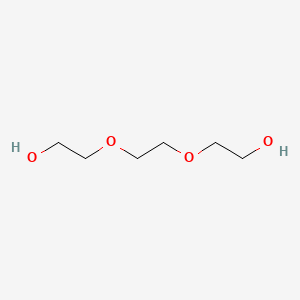

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4, Array | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021393 | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-27-6 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedioxy)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5SU53360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

synthesis of triethylene glycol and its derivatives

An In-Depth Technical Guide to the Synthesis of Triethylene Glycol and Its Derivatives for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound (TEG), a viscous, colorless liquid, serves as a pivotal building block in a myriad of applications, ranging from industrial processes to sophisticated pharmaceutical formulations. Its unique physicochemical properties, including high boiling point, hygroscopicity, and biocompatibility, make it and its derivatives highly valuable. This technical guide provides a comprehensive overview of the synthesis of this compound and its principal derivatives. We will delve into the industrial production of TEG, followed by detailed laboratory-scale synthetic methodologies for its ethers and esters. Furthermore, we will explore the functionalization of TEG for advanced applications, particularly in the realm of bioconjugation and drug delivery through PEGylation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only procedural details but also the underlying chemical principles and rationale for experimental choices.

Introduction to this compound (TEG)

This compound (HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH) is a member of the homologous series of polyethylene glycols.[1] Its structure, featuring two ether linkages and terminal hydroxyl groups, imparts a unique combination of hydrophilicity and a flexible backbone.[2] These characteristics are instrumental in its wide-ranging applications. In industrial settings, TEG is extensively used as a dehydrating agent for natural gas, a humectant, and a solvent.[1][3][4] In the pharmaceutical and cosmetic industries, it functions as a solvent, excipient, and viscosity enhancer, contributing to the stability and efficacy of various formulations.[5][6][7] The ability to modify its terminal hydroxyl groups allows for the synthesis of a vast array of derivatives with tailored properties, making TEG a versatile platform for chemical innovation.

Industrial Synthesis of this compound

The commercial production of this compound is intricately linked to the manufacture of ethylene glycol.[8] It is not typically synthesized as a primary product but rather as a co-product of the hydration of ethylene oxide.

Reaction Pathway

The process begins with the oxidation of ethylene in the presence of a silver oxide catalyst at high temperatures to produce ethylene oxide.[1] Subsequently, the ethylene oxide undergoes hydration to yield a mixture of monoethylene glycol (MEG), diethylene glycol (DEG), this compound (TEG), and higher polyethylene glycols.[1][8]

The formation of TEG is favored by a high ethylene oxide to water ratio in the hydration step.[8] The reaction proceeds through a series of nucleophilic ring-opening reactions of the ethylene oxide monomer.

Figure 1: Industrial synthesis pathway of this compound.

Process Overview

A generalized industrial process involves feeding ethylene oxide and water into a reactor under controlled temperature and pressure. The resulting mixture of glycols is then separated through a series of distillation columns to isolate TEG in high purity.

Synthesis of this compound Derivatives: Ethers

The hydroxyl end-groups of TEG are readily converted into ether functionalities, significantly altering its properties and providing handles for further chemical modification. The Williamson ether synthesis is a cornerstone method for preparing these derivatives.[9]

The Williamson Ether Synthesis: Mechanism and Principles

The Williamson ether synthesis is a classic S(N)2 reaction involving the nucleophilic attack of an alkoxide ion on an alkyl halide or other electrophile with a good leaving group (e.g., a tosylate).[10] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon is chiral. For the synthesis of TEG ethers, the first step is the deprotonation of one or both hydroxyl groups of TEG to form the corresponding alkoxide(s).

Figure 2: General mechanism of Williamson ether synthesis for TEG derivatives.

The choice of base is critical. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol, which is generally a weak acid.[10] The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide without interfering with the nucleophilicity of the alkoxide ion.

Experimental Protocol: Synthesis of this compound Monomethyl Ether

This protocol describes the synthesis of a simple mono-ether derivative of TEG.

Materials:

-

This compound (TEG)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1 equivalent) in anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

Alkylation: The reaction mixture is cooled again to 0 °C. Methyl iodide (1.2 equivalents) is dissolved in anhydrous THF and added dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound monomethyl ether.[11]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial because sodium hydride reacts violently with water.

-

Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive alkoxide with atmospheric oxygen and moisture.

-

Excess Reagents: A slight excess of the base and alkylating agent is used to ensure complete conversion of the starting material.

-

Controlled Addition: The portion-wise addition of NaH and dropwise addition of methyl iodide at low temperatures helps to control the exothermic nature of the reactions.

Synthesis of this compound Derivatives: Esters

Esterification of TEG's hydroxyl groups is another common and versatile modification. TEG esters find applications as plasticizers, lubricants, and in the synthesis of polymers.[12][13]

Fischer Esterification: A Classic Approach

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is typically removed.

Experimental Protocol: Synthesis of this compound Dimethacrylate

This protocol details the synthesis of a diester of TEG, a common cross-linking agent in polymer synthesis.

Materials:

-

This compound (TEG)

-

Methacrylic acid

-

Methane sulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium hydroxide solution (for washing)

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with this compound (1 equivalent), methacrylic acid (2.2 equivalents), methane sulfonic acid (catalyst, e.g., 1-2 mol%), and toluene.

-

Esterification: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap or by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a dilute sodium hydroxide solution to remove the acidic catalyst and any unreacted methacrylic acid, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the toluene is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation.[14]

| Parameter | Williamson Ether Synthesis | Fischer Esterification |

| Reactants | TEG, Alkyl Halide | TEG, Carboxylic Acid |

| Catalyst/Reagent | Strong Base (e.g., NaH) | Strong Acid (e.g., H₂SO₄, MSA) |

| Key Condition | Anhydrous, Inert Atmosphere | Removal of Water |

| Byproduct | Salt (e.g., NaX) | Water |

Table 1: Comparison of Key Reaction Parameters for TEG Ether and Ester Synthesis.

Functionalization of TEG for Bioconjugation (PEGylation)

The modification of therapeutic molecules with polyethylene glycol chains, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[15][16] TEG and its short-chain oligomers serve as valuable linkers in this context.[17] The synthesis of heterobifunctional TEG derivatives, with different reactive groups at each terminus, is crucial for controlled bioconjugation.[18][19]

Synthetic Strategies for Heterobifunctional TEG Derivatives

A common strategy involves the statistical monosubstitution of TEG, followed by separation and further modification of the remaining hydroxyl group. For instance, one hydroxyl group can be converted to a more stable protecting group, allowing for the selective modification of the other terminus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. manavchem.com [manavchem.com]

- 3. labsaco.com [labsaco.com]

- 4. istaykimya.com [istaykimya.com]

- 5. teamchem.co [teamchem.co]

- 6. TEG-Triethylene glycol [zenith.co.com]

- 7. alphachem.biz [alphachem.biz]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound MONOMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 12. rutteman.com [rutteman.com]

- 13. nbinno.com [nbinno.com]

- 14. CN102146033A - Method for preparing this compound dimethacrylate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 17. An iterative route to “decorated” ethylene glycol-based linkers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. infoscience.epfl.ch [infoscience.epfl.ch]

- 19. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Triethylene Glycol

Introduction: The Molecular Blueprint of Triethylene Glycol

This compound (TEG), with the chemical formula C₆H₁₄O₄, is a viscous, colorless, and odorless liquid that holds a significant position in various industrial and pharmaceutical applications.[1] Its utility as a plasticizer, humectant, and solvent is rooted in its unique molecular structure, characterized by a flexible ethylene glycol backbone. For researchers, scientists, and drug development professionals, a comprehensive understanding of TEG's physicochemical properties is paramount. This guide provides an in-depth technical exploration of the spectroscopic data of this compound, offering insights into its molecular structure and purity through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections are designed to not only present the core data but also to elucidate the rationale behind the experimental approaches and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The following diagram illustrates the atomic arrangement and numbering convention that will be used for spectral assignments.

Caption: Molecular structure of this compound (TEG).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For a seemingly simple molecule like TEG, NMR provides a wealth of information regarding the electronic environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrumental parameters.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve TEG and its single residual peak at 7.26 ppm, which does not interfere with the signals of interest.[1] Deuterium oxide (D₂O) can also be used, which has the added advantage of exchanging with the hydroxyl protons, causing their signal to disappear, thus aiding in peak assignment.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the hydroxyl protons and the two types of methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.73 | Triplet | 4H | -CH₂-OH (a) |

| ~3.67 | Triplet | 4H | -CH₂-O-CH₂- (b) |

| ~3.60 | Singlet | 4H | -O-CH₂-CH₂-O- (c) |

| Variable | Broad Singlet | 2H | -OH |

Data sourced from PubChem and may vary slightly based on solvent and concentration.[1]

Causality Behind the Spectrum:

-

The downfield chemical shifts of the methylene protons (a, b, and c) are due to the deshielding effect of the adjacent electronegative oxygen atoms.

-

The protons on the carbons adjacent to the hydroxyl group (a) are slightly more deshielded than the internal methylene protons (b and c).

-

The protons labeled (c) are in the most shielded environment of the methylene groups.

-

The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. In D₂O, this peak will disappear.

The following diagram illustrates the correlation between the proton environments and their respective signals in the ¹H NMR spectrum.

Caption: ¹H NMR spectral correlations for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is relatively simple, displaying three distinct signals for the three chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | -O-C H₂-C H₂-O- (c) |

| ~70.3 | -C H₂-O-CH₂- (b) |

| ~61.7 | -C H₂-OH (a) |

Data sourced from ChemicalBook and SpectraBase and may vary slightly based on solvent.[2][3]

Causality Behind the Spectrum:

-

Similar to the ¹H NMR spectrum, the chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring oxygen atoms.

-

The carbons directly bonded to the hydroxyl groups (a) are the most shielded among the methylene carbons, appearing at the lowest chemical shift.

-

The internal carbons (c) are the most deshielded, appearing at the highest chemical shift.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

The acquisition of an IR spectrum for a liquid sample like this compound is straightforward.

Step-by-Step Methodology:

-

Sample Preparation: As a neat liquid, a drop of this compound can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a suitable solvent like carbon tetrachloride (CCl₄) and placed in a liquid cell.

-

Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The spectrum is usually recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by strong absorptions corresponding to the O-H and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2950-2850 | C-H stretch (aliphatic) | Strong |

| ~1460 | C-H bend (scissoring) | Medium |

| ~1350 | C-H bend (wagging) | Medium |

| 1150-1050 | C-O stretch (ether and alcohol) | Strong |

Data sourced from the NIST Chemistry WebBook.[4][5]

Causality Behind the Spectrum:

-

O-H Stretch: The very broad and intense band in the 3600-3200 cm⁻¹ region is a classic signature of the hydroxyl group involved in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the absorption to occur at a lower frequency and broaden significantly.

-

C-H Stretch: The strong absorptions between 2950 and 2850 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methylene groups.

-

C-O Stretch: The most intense band in the fingerprint region, typically around 1100 cm⁻¹, is due to the C-O stretching vibrations of both the alcohol and ether functional groups. The flexibility of the molecule and the presence of multiple C-O bonds contribute to the complexity of this region.

The following diagram outlines the workflow for obtaining and interpreting an IR spectrum of this compound.

Caption: Workflow for IR spectroscopic analysis of this compound.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph. The GC separates the TEG from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard ionization technique for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data and Interpretation

The electron ionization mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) at m/z 150 due to the facile fragmentation of the molecule.[6] Instead, the spectrum is characterized by a series of fragment ions.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 45 | [C₂H₅O]⁺ | Base Peak |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | High |

| 73 | [C₃H₅O₂]⁺ | Medium |

| 89 | [C₃H₅O₃]⁺ or [C₄H₉O₂]⁺ | Medium |

| 103 | [C₄H₇O₃]⁺ | Low |

Data sourced from MassBank and NIST Chemistry WebBook.[6][7]

Causality Behind the Fragmentation:

-

The fragmentation of this compound is driven by the cleavage of the C-O and C-C bonds, often initiated by the lone pair of electrons on the oxygen atoms.

-

The base peak at m/z 45 is characteristic of ethylene glycol and its oligomers, corresponding to the stable [CH₂=OH]⁺ ion formed by cleavage adjacent to an oxygen atom.

-

Other prominent peaks arise from subsequent fragmentation and rearrangement reactions, leading to the loss of neutral molecules like water (H₂O) and formaldehyde (CH₂O).

The fragmentation pathway can be visualized as a logical cascade of bond cleavages.

Caption: Simplified fragmentation pathway of this compound in Mass Spectrometry.

Conclusion: A Synergistic Approach to Characterization

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary analysis of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and ether linkages, and provides insight into intermolecular interactions like hydrogen bonding. Mass spectrometry determines the molecular weight and offers a detailed fingerprint of the molecule's fragmentation pattern, which is invaluable for identification and purity assessment. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are fundamental to ensuring the quality, purity, and identity of this compound in their work.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Aqueous Triethylene Glycol Solutions

This guide provides an in-depth exploration of the thermodynamic properties of aqueous triethylene glycol (TEG) solutions, tailored for researchers, scientists, and professionals in drug development and chemical engineering. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and emphasizing self-validating systems for robust and reliable results.

Introduction: The Versatility of this compound

This compound (HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH), a colorless, odorless, and viscous liquid, is a member of the homologous series of polyethylene glycols.[1] Its high boiling point, low volatility, and complete miscibility with water make it a compound of significant industrial importance.[1][2] A key characteristic of TEG is its hygroscopicity, the ability to absorb moisture from the air, which is central to its primary application in the dehydration of natural gas.[1][3][4] This process is crucial to prevent pipeline freezing and corrosion.[1][5][6]

Beyond its role as a desiccant, TEG's utility extends to various sectors. It serves as a plasticizer for vinyl polymers, an industrial solvent for paints and coatings, and a component in hydraulic fluids and brake fluids.[1][7][8][9][10] In the pharmaceutical and cosmetic industries, it is employed as a solvent, humectant, and stabilizer in formulations like cough syrups and lotions.[8][9][10] Its antimicrobial properties have also been recognized, demonstrating effectiveness against various airborne bacteria and viruses.[1] Understanding the thermodynamic properties of its aqueous solutions is paramount for optimizing these diverse applications.

Density and Volumetric Properties

The density of aqueous TEG solutions is a fundamental property influencing fluid dynamics and process design. It is a function of both temperature and concentration.

Scientific Principles

The density of a liquid mixture is determined by the mass and volume of its components. For ideal solutions, the total volume would be the sum of the individual component volumes. However, aqueous TEG solutions exhibit non-ideal behavior, with negative excess volumes, indicating that the volume of the mixture is less than the sum of the volumes of pure water and TEG.[11] This volume contraction is attributed to the strong hydrogen bonding interactions between the hydroxyl groups of TEG and water molecules.

Experimental Measurement of Density

A precise method for determining the density of liquid solutions is through the use of a vibrating tube densimeter.[12]

Protocol: Density Measurement using a Vibrating Tube Densimeter

-

Calibration: Calibrate the instrument with two reference standards of known density, typically dry air and deionized water, at the desired experimental temperature.

-

Sample Preparation: Prepare a series of aqueous TEG solutions of known concentrations by mass using a high-precision analytical balance.

-

Temperature Equilibration: Set the densimeter to the desired temperature and allow it to stabilize.

-

Sample Injection: Inject the TEG solution into the oscillating U-tube of the densimeter, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. Record the density reading once it has stabilized.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., deionized water and acetone) and dry it completely between samples to prevent cross-contamination.

Diagram: Workflow for Density Measurement

Caption: A typical workflow for measuring the density of aqueous TEG solutions using a vibrating tube densimeter.

Tabulated Density Data

The following table summarizes experimentally determined density data for aqueous TEG solutions at various temperatures and concentrations.

| TEG Concentration (wt%) | Temperature (°C) | Density (g/cm³) | Reference |

| 0 | 20 | 0.9982 | [13] |

| 20 | 20 | 1.0285 | [13] |

| 40 | 20 | 1.0578 | [13] |

| 60 | 20 | 1.0845 | [13] |

| 80 | 20 | 1.1075 | [13] |

| 100 | 20 | 1.1255 | [2] |

| 50 | 20 | 1.0712 | [14] |

| 50 | 100 | 1.0253 | [14] |

| 75 | 20 | 1.0968 | [14] |

| 75 | 100 | 1.0515 | [14] |

Viscosity

The viscosity of aqueous TEG solutions is a critical parameter in applications involving fluid flow, heat transfer, and mass transfer.

Scientific Principles

Viscosity, a measure of a fluid's resistance to flow, is highly dependent on intermolecular forces. In aqueous TEG solutions, the extensive hydrogen bonding network between TEG and water molecules leads to a significant increase in viscosity compared to pure water.[15] As the concentration of TEG increases, the viscosity rises due to the larger size and more complex structure of the TEG molecule, which enhances intermolecular friction. Temperature has an inverse effect on viscosity; as temperature increases, the kinetic energy of the molecules overcomes the intermolecular forces, leading to a decrease in viscosity.

Experimental Measurement of Viscosity

The viscosity of these solutions can be accurately determined using a calibrated capillary viscometer, such as a Cannon-Fenske type.[15][16]

Protocol: Viscosity Measurement using a Capillary Viscometer

-

Viscometer Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity range. Thoroughly clean and dry the viscometer.

-

Temperature Control: Place the viscometer in a constant temperature water bath, ensuring it is held vertically. Allow sufficient time for the viscometer to reach thermal equilibrium.

-

Sample Loading: Introduce a precise volume of the TEG solution into the viscometer.

-

Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the viscometer calibration constant and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

-

Replicates: Repeat the measurement at least three times and average the flow times to ensure accuracy.

Diagram: Viscosity Measurement Workflow

Caption: The procedural flow for determining the viscosity of aqueous TEG solutions via capillary viscometry.

Tabulated Viscosity Data

The table below presents viscosity data for aqueous TEG solutions as a function of concentration at 25°C.

| TEG Concentration (wt%) | Viscosity (cP) at 25°C | Reference |

| 0 | 0.89 | [15] |

| 20 | 1.95 | [15] |

| 40 | 4.20 | [15] |

| 60 | 9.50 | [15] |

| 80 | 20.5 | [15] |

| 100 | 47.7 | [15] |

Heat Capacity

The specific heat capacity of aqueous TEG solutions is a crucial parameter for designing heat exchange systems and for thermodynamic modeling of processes like natural gas dehydration.[5][17]

Scientific Principles

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. For aqueous TEG solutions, the specific heat capacity is lower than that of pure water.[18] This is because TEG has a lower specific heat capacity than water, and the mixing process disrupts the extensive hydrogen-bonding network of water, which is a primary contributor to its high heat capacity.

Experimental Measurement of Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the specific heat capacity of liquids.[19][20]

Protocol: Heat Capacity Measurement using DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Baseline Measurement: Run a baseline scan with two empty, hermetically sealed sample pans to establish the heat flow difference between the sample and reference cells.

-

Standard Measurement: Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in the sample pan and run the same temperature program as the baseline.

-

Sample Measurement: Accurately weigh the aqueous TEG solution into a hermetically sealed sample pan and run the same temperature program.

-

Calculation: The specific heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (Δq_sample / m_sample) * (m_standard / Δq_standard) * Cp,standard where Δq is the heat flow difference between the sample/standard and the baseline, and m is the mass.

Diagram: DSC Heat Capacity Measurement Workflow

Caption: A streamlined workflow for determining the specific heat capacity of aqueous TEG solutions using DSC.

Tabulated Heat Capacity Data

The following table provides specific heat capacity data for aqueous TEG solutions at various temperatures and concentrations.

| TEG Concentration (wt%) | Temperature (°C) | Specific Heat (Btu/lb°F) | Reference |

| 0 | 80 | 1.00 | [2] |

| 20 | 80 | 0.92 | [2] |

| 40 | 80 | 0.84 | [2] |

| 60 | 80 | 0.76 | [2] |

| 80 | 80 | 0.68 | [2] |

| 100 | 80 | 0.60 | [2] |

| 0 | 160 | 1.02 | [2] |

| 20 | 160 | 0.94 | [2] |

| 40 | 160 | 0.86 | [2] |

| 60 | 160 | 0.78 | [2] |

| 80 | 160 | 0.70 | [2] |

| 100 | 160 | 0.62 | [2] |

Vapor-Liquid Equilibria and Activity Coefficients

Vapor-liquid equilibrium (VLE) data are essential for the design of separation processes, particularly for the regeneration of TEG in dehydration units.[21][22][23]

Scientific Principles

In a mixture, the partial pressure of a component in the vapor phase is related to its mole fraction in the liquid phase. For non-ideal solutions like aqueous TEG, this relationship is described by Raoult's Law modified with an activity coefficient (γ): P_i = γ_i * x_i * P_i_sat, where P_i is the partial pressure of component i, x_i is its mole fraction in the liquid, and P_i_sat is its vapor pressure in the pure state. The activity coefficient accounts for the deviation from ideal behavior due to intermolecular interactions. In TEG-water systems, the strong hydrogen bonding leads to negative deviations from Raoult's Law, resulting in activity coefficients less than one.

Experimental Measurement of VLE

VLE data can be determined using a dynamic equilibrium still, such as a modified Othmer still.[21][22]

Protocol: VLE Measurement using an Equilibrium Still

-

Apparatus Preparation: Clean and assemble the equilibrium still.

-

Charging the Still: Charge the still with a known composition of the aqueous TEG solution.

-

Heating and Equilibration: Heat the liquid to its boiling point and allow the system to reach a steady state where the temperature and pressure are constant, and the composition of the vapor and liquid phases are in equilibrium.

-

Sampling: Simultaneously collect samples of the condensed vapor (distillate) and the boiling liquid.

-

Composition Analysis: Analyze the composition of the liquid and vapor samples using a suitable analytical technique, such as gas chromatography or refractive index measurement.

-

Data Correlation: Repeat the experiment for different liquid compositions to generate a complete VLE dataset. The experimental data can be correlated using thermodynamic models like NRTL or UNIQUAC to determine the activity coefficients.[21]

Enthalpy of Mixing

The enthalpy of mixing provides insight into the energy changes that occur upon mixing TEG and water.

Scientific Principles

The enthalpy of mixing (or excess enthalpy) is the enthalpy change when two or more substances are mixed. For aqueous TEG solutions, the mixing process is exothermic, meaning heat is released. This is due to the formation of strong hydrogen bonds between TEG and water molecules, which is an energetically favorable process.

Experimental Measurement of Enthalpy of Mixing

The enthalpy of mixing can be measured directly using a solution calorimeter.

Protocol: Enthalpy of Mixing Measurement using a Solution Calorimeter

-

Calorimeter Calibration: Calibrate the calorimeter by measuring the heat effect of a well-known chemical reaction or by electrical calibration.

-

Component Loading: Place a known amount of one component (e.g., water) in the calorimeter vessel and a known amount of the other component (e.g., TEG) in a sealed ampoule within the vessel.

-

Thermal Equilibration: Allow the calorimeter and its contents to reach a stable temperature.

-

Mixing: Break the ampoule to initiate mixing.

-

Temperature Measurement: Record the temperature change of the solution until a new stable temperature is reached.

-

Calculation: The enthalpy of mixing is calculated from the measured temperature change, the heat capacity of the calorimeter and its contents, and the amounts of the substances mixed.

Conclusion

A thorough understanding of the thermodynamic properties of aqueous this compound solutions is fundamental for the design, optimization, and control of a wide range of industrial and pharmaceutical processes. This guide has provided a detailed overview of key properties, including density, viscosity, heat capacity, vapor-liquid equilibria, and enthalpy of mixing. By combining a strong theoretical foundation with robust experimental methodologies, researchers and engineers can confidently apply this knowledge to innovate and improve processes that rely on the unique characteristics of TEG.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ladco.com.ar [ladco.com.ar]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. thermodesign.com [thermodesign.com]

- 5. researchgate.net [researchgate.net]

- 6. projekter.aau.dk [projekter.aau.dk]

- 7. amipetro.com [amipetro.com]

- 8. This compound Applications Empower Industries Safely [peliswan.com]

- 9. istaykimya.com [istaykimya.com]

- 10. alphachem.biz [alphachem.biz]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. datapdf.com [datapdf.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. daneshyari.com [daneshyari.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. TEG Dehydration: How Does the Stripping Gas Work in Lean TEG Regeneration? – Campbell Tip of the Month [jmcampbell.com]

An In-Depth Technical Guide to Compound Solubility in Triethylene Glycol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of compound solubility in triethylene glycol (TEG). It moves beyond simple protocols to explain the underlying scientific principles and offers a framework for robust experimental design and data interpretation.

Section 1: Understanding this compound (TEG) as a Unique Solvent

This compound (C₆H₁₄O₄) is a viscous, colorless, and odorless organic liquid belonging to the polyethylene glycol family.[1][2] Its structure, featuring three ethylene oxide units capped with hydroxyl groups, imparts a unique combination of properties that make it a valuable solvent and excipient in diverse fields, including pharmaceuticals and natural gas dehydration.[1][3][4]

Key Physicochemical Properties of TEG:

| Property | Value | Significance |

| Molecular Weight | 150.17 g/mol | Influences viscosity and boiling point.[4][5] |

| Boiling Point | ~285-288°C | Low volatility, suitable for high-temp applications.[2][3] |

| Viscosity | ~48 cP at 20°C | High viscosity affects dissolution kinetics and requires specialized experimental techniques.[6] |

| Density | ~1.124 g/mL at 20°C | Denser than water.[3][6] |

| Hygroscopicity | High | Readily absorbs water from the atmosphere, which can significantly alter its solvent properties.[1][3][6] |

| Water Solubility | Miscible | Fully soluble in water in all proportions.[2][6][7] |

TEG's utility in pharmaceutical formulations often stems from its ability to dissolve active pharmaceutical ingredients (APIs) that are poorly soluble in water, thereby enhancing their bioavailability.[1] In industrial applications, its powerful moisture-absorbing capability is harnessed to dehydrate natural gas streams, preventing pipeline freezing and corrosion.[2][3][8] However, its high viscosity and hygroscopicity present unique challenges for accurately determining and interpreting solubility data.

Section 2: The Science of Solubility in TEG

The solubility of a compound in any solvent is governed by thermodynamics—specifically, the free energy change of mixing. For a solid dissolving in a liquid, this involves overcoming the solute's crystal lattice energy and creating favorable interactions between the solute and solvent molecules. In TEG, the dominant interactions are hydrogen bonding and dipole-dipole forces.

-

Hydrogen Bonding: TEG's two terminal hydroxyl (-OH) groups act as hydrogen bond donors, while the ether oxygens (-O-) within its backbone act as hydrogen bond acceptors. This dual nature allows it to form strong hydrogen bonds with a wide variety of solutes, including alcohols, carboxylic acids, and amines.[9] This is a primary reason for its effectiveness in dissolving many polar organic molecules.

-

Polarity and "Like Dissolves Like": With a dielectric constant of approximately 24, TEG is a polar protic solvent.[6] This polarity allows it to effectively solvate polar and ionic compounds. The principle of "like dissolves like" holds true; compounds with similar polarity and hydrogen bonding capabilities to TEG will generally exhibit higher solubility.

-

The Impact of Viscosity: It is crucial to distinguish between dissolution rate (a kinetic property) and thermodynamic solubility (an equilibrium property). TEG's high viscosity can significantly slow down the rate at which a compound dissolves. This does not change the final equilibrium solubility, but it means that experiments must be designed to ensure true equilibrium is reached, which can take a considerable amount of time.[10]

Below is a conceptual diagram illustrating the key molecular interactions that govern the solubility of a polar solute in TEG.

Caption: Molecular interactions between a polar solute and TEG molecules.

Section 3: Rigorous Experimental Determination of Solubility

Accurate solubility determination is foundational. While standard methods like the OECD Test Guideline 105 provide a framework for aqueous solubility, they must be adapted to account for the unique properties of viscous, non-aqueous solvents like TEG.[11][12][13] The equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility.[14][15]

Protocol: Modified Shake-Flask Method for Viscous Solvents

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Objective: To determine the saturation concentration (solubility) of a compound in TEG at a controlled temperature.

Materials:

-

Compound of interest (solute)

-

This compound (high purity)

-

Thermostatically controlled orbital shaker or rotator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated positive displacement pipette

-

Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Vials: Add an excess amount of the solid compound to several glass vials.

-

Causality: Using a clear excess of solid ensures that the solvent becomes saturated and remains in equilibrium with the undissolved solid phase throughout the experiment.[15]

-

-

Solvent Addition: Accurately dispense a known volume or mass of TEG into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Causality: Constant and vigorous agitation is critical to overcome the kinetic limitations imposed by TEG's viscosity, facilitating the dissolution process.[10] A rotator that tumbles the vials end-over-end is often superior to a simple orbital shaker for viscous media.

-

-

Self-Validation by Time-Point Sampling (Equilibrium Confirmation):

-

At predetermined time points (e.g., 24, 48, and 72 hours), stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant of each vial using a positive displacement pipette.

-

Immediately filter the aliquot through a syringe filter into a clean analysis vial. Dilute as necessary with an appropriate solvent for analysis.

-

Causality: Sampling at multiple time points is the most critical step for self-validation. Equilibrium is confirmed only when the measured concentration ceases to increase between successive time points (e.g., the concentration at 48 hours is statistically identical to the concentration at 72 hours).[15] Failure to reach a plateau indicates that equilibrium has not been achieved.

-

-

Quantification: Analyze the concentration of the compound in the filtered samples using a validated analytical method, such as HPLC.

-

Calculation: The solubility is reported as the mean concentration from the time points that have reached equilibrium (e.g., mg/mL or mol/L).

The following workflow diagram illustrates this self-validating protocol.

Caption: Workflow for the self-validating shake-flask solubility protocol.

Section 4: Key Factors Influencing Solubility in TEG

Several variables can significantly alter the solubility of a compound in TEG. Understanding and controlling these factors is essential for obtaining reproducible and relevant data.

-

Temperature: The solubility of most solid compounds increases with temperature. This relationship is described by the van't Hoff equation. The process is typically endothermic, meaning heat is absorbed to break the solute's crystal lattice.[16][17] For some systems, particularly involving gases or certain organic molecules, an inverse temperature effect can be observed where solubility decreases as temperature rises.[8]

-